molecular formula C10H20O2S B7769598 9,10-Dihydroxystearic acid CAS No. 93923-70-7

9,10-Dihydroxystearic acid

Cat. No.: B7769598
CAS No.: 93923-70-7
M. Wt: 204.33 g/mol
InChI Key: ZAUNEXPULNQGCU-UHFFFAOYSA-N
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Description

9,10-Dihydroxystearic acid is a hydroxy fatty acid derived from oleic acid It contains two hydroxyl groups and one carboxyl group, making it a versatile compound in various chemical reactions and applications

Preparation Methods

Synthetic Routes and Reaction Conditions: 9,10-Dihydroxystearic acid can be synthesized through the oxidation of oleic acid. One common method involves the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst such as phosphotungstic acid. The reaction typically occurs at temperatures ranging from 20°C to 80°C and can take between 0.5 to 24 hours . Another method involves the epoxidation of oleic acid followed by hydrolysis to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of supported catalysts to enhance the efficiency and selectivity of the reaction. For example, gold nanoparticles supported on graphite-like carbon material have been shown to be highly effective for the oxidative cleavage of this compound .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual hydroxyl groups and carboxyl group, which provide it with distinct chemical reactivity and versatility in various applications. Its ability to improve glucose metabolism and insulin sensitivity sets it apart from other hydroxy fatty acids .

Properties

CAS No.

93923-70-7

Molecular Formula

C10H20O2S

Molecular Weight

204.33 g/mol

IUPAC Name

2-octylsulfanylacetic acid

InChI

InChI=1S/C10H20O2S/c1-2-3-4-5-6-7-8-13-9-10(11)12/h2-9H2,1H3,(H,11,12)

InChI Key

ZAUNEXPULNQGCU-UHFFFAOYSA-N

SMILES

CCCCCCCCC(C(CCCCCCCC(=O)O)O)O

Canonical SMILES

CCCCCCCCSCC(=O)O

Related CAS

20731-55-9 (hydrochloride salt)
37734-46-6 (potassium salt)
60154-91-8 (lithium salt)
74220-13-6 (di-calcium salt)
84682-00-8 (magnesium salt)
84753-04-8 (ammonium salt)
93923-70-7 (mono-calcium salt)
120-87-6 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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